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Compound of Interest

4-[2-(3-
Compound Name:

Bromophenoxy)ethyllmorpholine
CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Introduction & Scope

4-[2-(3-Bromophenoxy)ethyllmorpholine is a critical pharmacophore intermediate, often
utilized in the synthesis of tyrosine kinase inhibitors and other bioactive ether-linked
morpholines.[1] Its structure features a meta-substituted bromophenyl ring linked via an ethoxy
chain to a morpholine moiety.

This guide addresses the specific analytical challenges posed by this molecule:

» Basicity: The morpholine nitrogen (pKa ~8.3) causes peak tailing in standard reverse-phase
HPLC if pH is uncontrolled.

» Regiochemistry: Distinguishing the meta-substitution from potential para-isomers (impurities
from starting material contamination).

e Halogen Signature: Validating the presence of Bromine via isotopic abundance.
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The following protocols provide a self-validating analytical framework designed for drug

development environments requiring high rigor (E-E-A-T).

Physicochemical Profile

Property Value Notes
Viscous Oil or Low-Melting Dependent on purity/salt form.
Appearance _
Solid [1]
- ) ] High thermal stability required
Boiling Point ~367°C (Predicted)
for GC.
Limited solubility in water at
. DMSO, Methanol, DCM, Ethyl o
Solubility neutral pH; soluble in dilute
Acetate )
acid.
pKa (Calc) ~8.35 (Morpholine N) Basic. Protonated at pH < 6.
LogP ~2.3 Moderately lipophilic.

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for characterizing this intermediate,

ensuring no critical quality attribute is overlooked.
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Caption: Integrated analytical workflow for structural confirmation and purity profiling.

Method A: High-Performance Liquid
Chromatography (HPLC)[1][2][3]

Objective: Quantitative purity assessment and impurity profiling. Challenge: The basic
morpholine nitrogen interacts with free silanols on silica columns, causing peak tailing.[1]
Solution: Use of a "base-deactivated” C18 column and an acidic mobile phase to protonate the
amine, ensuring sharp peak shape.[1]

Protocol Parameters
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Parameter

Condition

Column

Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm,

3.5 um) or equivalent.

Mobile Phase A

0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate

1.0 mL/min

Column Temp

30°C

UV @ 270 nm (Primary), 210 nm (Secondary for

Detection . o
non-aromatic impurities)
Injection Vol 5-10 uL
Gradient Program

Time (min) % Mobile Phase B Rationale

0.0 10 Initial equilibration.
Elute lipophilic product and

15.0 90 _ bop P
dimers.

20.0 90 Wash column.[1]

20.1 10 Re-equilibration.

25.0 10 Ready for next injection.

Self-Validation Criteria (System Suitability)

 Tailing Factor (T): Must be < 1.5 for the main peak. If T > 1.5, increase buffer strength (e.g.,

move to 20mM Ammonium Formate).

o Resolution (Rs): Resolution between 3-bromophenol (impurity) and Product must be > 2.0.

o Mechanism:[1][2][3][4] 3-Bromophenol is acidic/neutral and will elute earlier or differently

than the protonated (cationic) morpholine product under these conditions.
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Method B: LC-MS Identification[1]

Objective: Confirm molecular weight and validate the presence of the bromine atom. Scientific
Basis: Bromine exists as two stable isotopes, 7°Br (50.7%) and 8Br (49.3%). Mass spectra
must show a distinct 1:1 doublet separated by 2 mass units.

Protocol

« lonization: Electrospray lonization (ESI), Positive Mode.
e Scan Range: 100 — 600 m/z.
o Expected Signals:

o [M+H]*: Doublet at m/z 286.0 and 288.0.

o Fragment: Loss of morpholine ring or cleavage at the ether bond may be observed at
higher collision energies.[1]

Interpretation: If the intensity ratio of 286:288 deviates significantly from 1:1, suspect
interference or lack of bromine (e.g., contamination with the chloro-analog if 1-bromo-3-
chloropropane was substituted in synthesis).[1]

Method C: Nuclear Magnetic Resonance (NMR)|[3]

Objective: Structural proof, specifically verifying the meta-substitution pattern to rule out para-
isomers.

1H NMR (400 MHz, DMSO-d6) Assignment Table
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(9) Logic
) Meta-coupling
7.25 Triplet (t) 1H Ar-H (C5)
pattern.[1]
] Protons adjacent
7.10-7.15 Multiplet (m) 2H Ar-H (C2, C4)
to Br and Ether.
Doublet of Ortho to ether,
6.95 1H Ar-H (C6)
doublets Para to Br.
) Deshielded by
4.10 Triplet () 2H -O-CH2-CH2-
oxygen.[1]
_ Morpholine (O- Characteristic
3.55 Triplet (t) 4H .
CH?) ether ring.
) Adjacent to
2.68 Triplet () 2H -CH2-CH2-N- ]
amine.[1]
) Morpholine (N- Adjacent to ring
2.45 Triplet (t) 4H ]
CH2) nitrogen.

Critical Check: Look for the triplet at ~7.25 ppm. A para-substituted isomer (symmetric) would
show a characteristic AA'BB' doublet pair, lacking the singlet-like isolated proton found in meta-
substitution.[1]

Synthesis & Impurity Origin[1][4][6][7][8]

Understanding the synthesis is crucial for anticipating impurities. The product is typically
formed via O-alkylation of 3-bromophenol with N-(2-chloroethyl)morpholine.[1]
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Caption: Synthesis pathway highlighting potential impurities arising from incomplete reaction or

elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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